N-Methoxy-N-methylpent-4-enamide
Overview
Description
N-Methoxy-N-methylpent-4-enamide is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol It is characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom of a pent-4-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methoxy-N-methylpent-4-enamide can be synthesized through a reaction involving 4-pentenoic acid and N,O-dimethylhydroxylamine hydrochloride. The reaction is typically carried out in the presence of dichloromethane and diisopropylethylamine at 0°C. Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is used as a coupling agent to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often employ similar reaction conditions as those used in laboratory synthesis but are optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methylpent-4-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce N-methylpent-4-enamine derivatives.
Scientific Research Applications
N-Methoxy-N-methylpent-4-enamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methoxy-N-methylpent-4-enamide involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical processes, making the compound valuable for research in enzymology and pharmacology .
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylpent-2-enamide: Similar structure but with a double bond at the 2-position instead of the 4-position.
N-Methylpent-4-enamide: Lacks the methoxy group, which affects its chemical properties and reactivity.
Uniqueness
N-Methoxy-N-methylpent-4-enamide is unique due to the presence of both methoxy and methyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-methoxy-N-methylpent-4-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-5-6-7(9)8(2)10-3/h4H,1,5-6H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBLFACMCVLAON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC=C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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